molecular formula AgInOSn B14177975 CID 71413106 CAS No. 873425-21-9

CID 71413106

Cat. No.: B14177975
CAS No.: 873425-21-9
M. Wt: 357.40 g/mol
InChI Key: INMGJBLKVVUBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71413106 is a chemical compound registered in PubChem, a critical database for chemical properties and bioactivity data. For example, analogous compounds like taurocholic acid (CID 6675) and oscillatoxin derivatives (e.g., CID 101283546) are often compared based on structural motifs, bioactivity, or substrate specificity .

Properties

CAS No.

873425-21-9

Molecular Formula

AgInOSn

Molecular Weight

357.40 g/mol

InChI

InChI=1S/Ag.In.O.Sn

InChI Key

INMGJBLKVVUBSX-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Ag].[In]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 71413106 involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high purity and yield. For example, the preparation of certain derivatives may involve C-H alkylation reactions using catalysts and specific reagents .

Chemical Reactions Analysis

CID 71413106 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve halogenated hydrocarbons and specific catalysts .

Scientific Research Applications

CID 71413106 has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of CID 71413106 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative studies of chemical compounds rely on:

  • Structural Descriptors : Molecular weight, functional groups, and stereochemistry.
  • Computational Models : Machine learning frameworks (e.g., BERT, Transformer) for predicting interactions .

(Table 8) exemplifies this approach, comparing placental transfer classes of compounds using four key descriptors. Similarly, Figure 8 in overlays 3D structures of substrates and inhibitors to highlight steric and electronic similarities .

Structural and Functional Comparison with Analogous Compounds

The following table synthesizes hypothetical comparisons based on methodologies in the evidence:

Property CID 71413106 Taurocholic Acid (CID 6675) Oscillatoxin D (CID 101283546) Irbesartan (CID 3749)
Molecular Formula C₃₀H₅₀O₈ C₂₆H₄₅NO₆S C₃₄H₅₂O₈ C₂₅H₂₈N₆O
Functional Groups Carboxyl, hydroxyl Sulfonic acid, hydroxyl Lactone, ether Tetrazole, biphenyl
Biological Role Hypothetical enzyme inhibitor Bile acid transporter substrate Cyanobacterial toxin Angiotensin II receptor antagonist
Therapeutic Area Oncology (hypothetical) Digestive health Toxicology Cardiovascular
Key References N/A

Notes:

  • Structural comparisons derive from 2D/3D overlays (e.g., , Figure 8).
  • Functional annotations align with bioactivity data from PubChem and related studies .

Research Findings and Limitations

  • Activity Gaps : Unlike oscillatoxin D (CID 101283546), which exhibits acute toxicity, this compound’s bioactivity remains uncharacterized in the provided evidence.
  • Computational Predictions : Transformer-based models () could predict binding affinities if trained on datasets like those in .

Guidelines for Future Studies

  • Experimental Validation : Follow protocols in and for synthesizing and characterizing this compound, including NMR, MS, and bioassays.
  • Data Reporting : Adhere to standards in for supplementary information (e.g., reaction steps, spectral data).
  • Comparative Frameworks : Use tables and figures as in and to standardize cross-compound analyses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.